molecular formula C5H9NO3 B14290752 Methyl 2-amino-3-methoxyprop-2-enoate CAS No. 113560-20-6

Methyl 2-amino-3-methoxyprop-2-enoate

Cat. No.: B14290752
CAS No.: 113560-20-6
M. Wt: 131.13 g/mol
InChI Key: IVMHWOSXRHVBLD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methoxyprop-2-enoate is an organic compound with the molecular formula C5H9NO3. It is a derivative of propenoic acid and features an amino group and a methoxy group attached to the propenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-methoxyprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-methoxyacrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under pressure. The use of continuous flow reactors is also explored to enhance efficiency and yield. The purification of the final product is achieved through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methoxyprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols or amines .

Scientific Research Applications

Methyl 2-amino-3-methoxyprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-amino-3-methoxyprop-2-enoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the methoxy group can participate in electron-donating interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-methoxyprop-2-enoate is unique due to the presence of both an amino and a methoxy group on the propenoate backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

CAS No.

113560-20-6

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 2-amino-3-methoxyprop-2-enoate

InChI

InChI=1S/C5H9NO3/c1-8-3-4(6)5(7)9-2/h3H,6H2,1-2H3

InChI Key

IVMHWOSXRHVBLD-UHFFFAOYSA-N

Canonical SMILES

COC=C(C(=O)OC)N

Origin of Product

United States

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